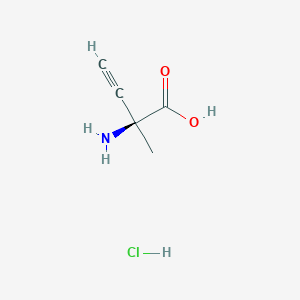
(+)-(S)-alpha-Methyl-alpha-ethynylglycine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a methyl group, and a but-3-ynoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-2-methylbut-3-ynoic acid.
Hydrochloride Formation: The precursor is treated with hydrochloric acid to form the hydrochloride salt. This step is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Raw Material Handling: Precise measurement and handling of raw materials to ensure consistency.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and concentration.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-3-ynoic acid moiety to a double or single bond.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives of (S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride.
Reduction: Reduced forms such as (S)-2-Amino-2-methylbut-3-enoic acid hydrochloride.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways Involved: It participates in metabolic pathways that regulate the synthesis and degradation of amino acids.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methylbutanoic acid hydrochloride: Similar structure but lacks the triple bond in the but-3-ynoic acid moiety.
(S)-2-Amino-3-methylbutanoic acid hydrochloride: Similar structure with a different position of the methyl group.
Uniqueness
(S)-2-Amino-2-methylbut-3-ynoic acid hydrochloride is unique due to the presence of the triple bond in the but-3-ynoic acid moiety, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
391678-37-8 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(2S)-2-amino-2-methylbut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c1-3-5(2,6)4(7)8;/h1H,6H2,2H3,(H,7,8);1H/t5-;/m0./s1 |
InChI Key |
NGFJUPOOJFSPJU-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@](C#C)(C(=O)O)N.Cl |
Canonical SMILES |
CC(C#C)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


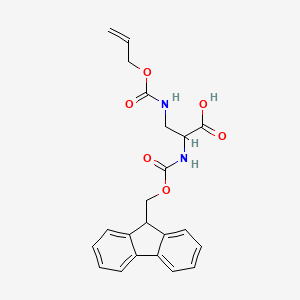

![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)


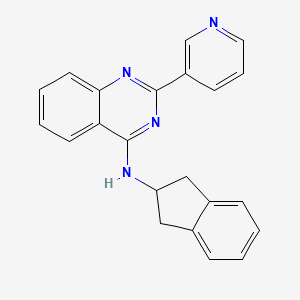
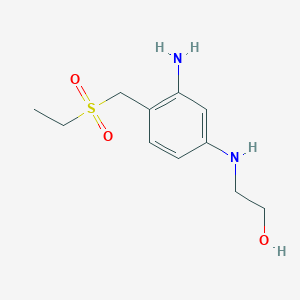
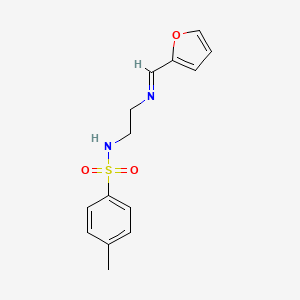

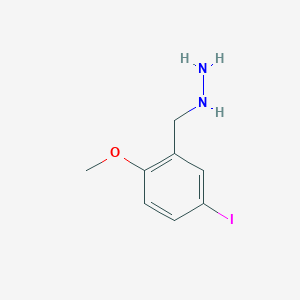
![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)
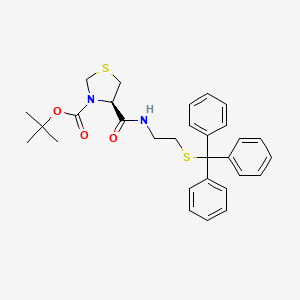
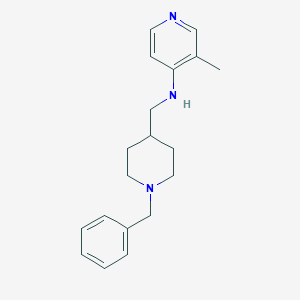
![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)
